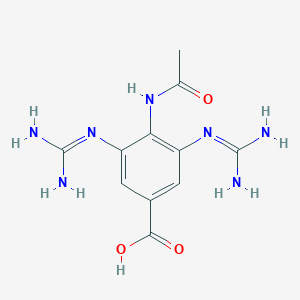

Benzoic Acid deriv. 6b

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N7O3 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

4-acetamido-3,5-bis(diaminomethylideneamino)benzoic acid |

InChI |

InChI=1S/C11H15N7O3/c1-4(19)16-8-6(17-10(12)13)2-5(9(20)21)3-7(8)18-11(14)15/h2-3H,1H3,(H,16,19)(H,20,21)(H4,12,13,17)(H4,14,15,18) |

InChI Key |

NHWPAJFFXGKVDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1N=C(N)N)C(=O)O)N=C(N)N |

Synonyms |

3,5-diguanidino-4-(N-acetylamino)benzoic acid BANA 115 BANA-115 BANA115 |

Origin of Product |

United States |

Synthesis and Chemical Modification Strategies for Benzoic Acid Derivatives, Including Deriv. 6b

General Synthetic Approaches to Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives can be broadly categorized into three main strategies: the introduction of the carboxylic acid group onto an aromatic ring, the modification of the carboxylic acid functionality itself, and the introduction of various substituents onto the aromatic nucleus.

Methods for Introducing Carboxylic Acid Moiety to Aromatic Systems

Several classical and modern methods are employed to install a carboxylic acid group on an aromatic ring.

Oxidation of Alkylbenzenes: A common and straightforward method involves the oxidation of an alkyl group attached to the benzene (B151609) ring. Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a methyl or other alkyl side chain to a carboxylic acid. The benzylic position's susceptibility to oxidation makes this a reliable method.

Carbonation of Grignard Reagents: The reaction of a Grignar reagent, formed from an aryl halide, with carbon dioxide (CO₂) is a versatile method for introducing a carboxyl group. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂, followed by an acidic workup to yield the benzoic acid.

Hydrolysis of Nitriles: Aryl nitriles, which can be prepared from aryl halides via nucleophilic substitution with cyanide salts (Sandmeyer reaction for diazonium salts), can be hydrolyzed under acidic or basic conditions to afford the corresponding benzoic acids.

Friedel-Crafts Acylation followed by Oxidation: While Friedel-Crafts acylation directly introduces a keto group, the resulting aryl ketone can be oxidized to a carboxylic acid using strong oxidizing agents. This method is particularly useful when direct carboxylation is not feasible.

Derivatization of Carboxylic Acid Group (e.g., esterification, amidation)

The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups, such as esters and amides. These derivatives are often crucial for modulating the biological activity and physicochemical properties of the parent molecule.

Esterification: The reaction of a benzoic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), yields a benzoate (B1203000) ester. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct is often removed.

Amidation: Benzoic acids can be converted to benzamides by reaction with amines. This transformation usually requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride readily reacts with an amine to form the amide bond. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can facilitate the direct formation of amides from carboxylic acids and amines.

| Derivatization Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Benzoate Ester |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Benzamide (B126) |

| Amidation (direct coupling) | Amine, Coupling Agent (e.g., DCC, EDAC) | Benzamide |

Substituent Introduction on the Aromatic Ring (e.g., halogenation, nitration, alkylation)

The functionalization of the aromatic ring of benzoic acid is critical for tuning its electronic and steric properties. Electrophilic aromatic substitution reactions are the primary tools for introducing a wide range of substituents.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The carboxylic acid group is a deactivating, meta-directing group, meaning that the incoming electrophile will preferentially add to the position meta to the carboxyl group.

Nitration: The treatment of benzoic acid with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) leads to the introduction of a nitro group (-NO₂) onto the aromatic ring, again, primarily at the meta position. The nitro group can subsequently be reduced to an amino group, providing a gateway to further functionalization.

Alkylation and Acylation (Friedel-Crafts Reactions): The Friedel-Crafts alkylation and acylation reactions, which involve the reaction of an alkyl halide or an acyl halide with the aromatic ring in the presence of a Lewis acid catalyst, are generally not effective with benzoic acid. The deactivating nature of the carboxylic acid group and its tendency to coordinate with the Lewis acid catalyst hinder these reactions.

Specific Synthesis Pathways for Benzoic Acid Derivative 6b (as identified in relevant research series)

A particularly significant benzoic acid derivative is compound 6b , also known as LGD1069 . It is a potent and selective agonist for the Retinoid X Receptor (RXR) and has been investigated for its potential in cancer therapy. The synthesis of LGD1069 and its analogs showcases the application of modern synthetic methodologies.

Synthesis of Benzoic Acid Derivatives for Retinoid X Receptor (RXR) Selectivity

The development of RXR-selective ligands has been a major focus in medicinal chemistry. These compounds often feature a rigid, hydrophobic core and a polar carboxylic acid group, which are key for receptor binding. The synthesis of these complex molecules requires multi-step sequences.

Elaboration of Tetrahydronaphthalene Moieties

A common structural motif in many RXR agonists, including LGD1069, is the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene core. The construction of this sterically hindered ring system is a key challenge in the synthesis.

The synthesis of LGD1069 (6b) typically starts with the preparation of the pentamethyltetrahydronaphthalene fragment. A common route involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by a series of reductions and alkylations to build up the desired carbon skeleton.

A key step in the synthesis of LGD1069 is the coupling of the tetrahydronaphthalene core with the benzoic acid moiety. This is often achieved through a vinyl triflate intermediate. The ketone on the tetrahydronaphthalene ring can be converted to its corresponding enol triflate. This triflate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate vinyl stannane (B1208499) or boronic acid derivative of benzoic acid to form the ethenyl bridge.

An alternative approach involves a Wittig-type reaction. The ketone on the tetrahydronaphthalene can react with a phosphonium (B103445) ylide derived from a substituted benzyl (B1604629) halide to form the double bond and link the two main fragments of the molecule.

The final step in the synthesis is often the saponification of an ester protecting group on the benzoic acid moiety to yield the final carboxylic acid, LGD1069.

The following table summarizes a general synthetic sequence for LGD1069 (6b):

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Construction of the tetralone core | Friedel-Crafts acylation, reductions, alkylations | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2(1H)-one |

| 2 | Formation of a vinyl triflate | Triflic anhydride (B1165640), base | Vinyl triflate of the tetralone |

| 3 | Palladium-catalyzed cross-coupling | Organostannane or boronic acid of a benzoic acid ester, Pd catalyst | Ester of LGD1069 |

| 4 | Saponification | Base (e.g., NaOH or LiOH) | LGD1069 (6b) |

This synthetic strategy allows for the modular construction of LGD1069 and its analogs, enabling the exploration of structure-activity relationships and the development of new RXR-selective modulators.

Introduction of Ethenyl Linkages

The incorporation of ethenyl (or vinyl) linkages into the benzoic acid scaffold is a key strategy for extending the molecule's conjugation and altering its spatial arrangement. This modification can significantly influence the derivative's interaction with biological targets. While direct vinylation methods exist, a common and versatile approach involves the synthesis of related unsaturated systems, such as ethynylated derivatives, which can serve as precursors.

A well-established method for creating carbon-carbon bonds, including those for unsaturated linkages, is through palladium-catalyzed cross-coupling reactions. For instance, the synthesis of ethynylated benzoic acid derivatives can be achieved by coupling a halogenated benzoic acid ester with a terminal alkyne, such as ethynyltrimethylsilane, in the presence of a palladium-phosphine catalyst. acs.org This type of reaction, often a variation of the Sonogashira coupling, provides a robust route to introducing an unsaturated side chain that can be further modified if needed.

Synthesis of Amoxicillin-Benzoic Acid Hybrid Molecules

In an effort to combat increasing bacterial resistance, researchers have designed hybrid molecules that combine the pharmacophores of known antibiotics with other chemical moieties to enhance efficacy. One such approach involves linking amoxicillin (B794) with derivatives of benzoic acid. nih.govresearchgate.net

A successful strategy for creating these hybrid molecules involves the formation of a diester structure. nih.govresearchgate.net This is achieved by linking the amoxicillin molecule and a substituted benzoic acid derivative through a methylene (B1212753) bridge. nih.gov This synthetic approach is designed to merge two distinct pharmacophores into a single chemical entity. researchgate.net The resulting diester hybrids are investigated for their potential to overcome existing resistance mechanisms and expand the activity spectrum of the parent antibiotic. nih.govresearchgate.net

The core principle behind these hybrids is the chemical bonding of different pharmacophores to create a new molecule with potentially synergistic or enhanced biological activity. nih.govresearchgate.net In this specific synthetic design, the amoxicillin pharmacophore is covalently linked to a benzoic acid derivative. nih.gov A series of these hybrids were synthesized and evaluated, with specific derivatives showing improved activity against both Gram-positive and Gram-negative bacteria compared to amoxicillin alone. nih.govresearchgate.net Notably, the amoxicillin-p-methoxybenzoic acid hybrid, designated as Deriv. 6b , was identified as having the most potent in vivo antibacterial activity in the studied series. nih.govresearchgate.net

Table 1: Activity of Amoxicillin-Benzoic Acid Hybrid Molecules

| Compound ID | Derivative Name | Key Finding |

|---|---|---|

| Deriv. 6b | Amoxicillin-p-methoxybenzoic acid | Showed the best antibacterial activity in vivo (ED₅₀ = 13.2496 μg/ml). nih.govresearchgate.net |

| 6d | Amoxicillin-p-nitrobenzoic acid | Demonstrated good activity against Salmonella species and better activity against MRSA (MIC = 64 μg/ml) than amoxicillin. nih.govresearchgate.net |

Synthesis of N-Benzamide Derivatives

N-benzamide derivatives represent a large class of compounds with a wide array of pharmacological effects. nanobioletters.com The synthesis of these molecules is a cornerstone of medicinal chemistry, often starting from a substituted benzoic acid. nih.gov

The formation of the amide bond is typically achieved through the condensation of a carboxylic acid and an amine. nih.gov A general and efficient laboratory procedure involves a two-step process. First, the benzoic acid is activated, commonly by converting it to a more reactive acid chloride. This is often accomplished by refluxing the benzoic acid with thionyl chloride. nanobioletters.com

In the second step, the resulting crude acid chloride is reacted with a substituted amine in an anhydrous solvent, such as dichloromethane, to yield the final N-benzamide derivative. nanobioletters.com This amidation step is versatile, allowing for the introduction of a wide variety of substituents via the amine component, leading to a diverse library of compounds for biological screening. nanobioletters.comnih.gov For example, N-(p-tolyl)benzamide (6b ) and N-(4-bromophenyl)benzamide (6c ) were synthesized using this general procedure, yielding products with distinct properties. nanobioletters.com

Table 2: Synthesis of N-Benzamide Derivatives

| Compound ID | Derivative Name | Starting Materials | Yield |

|---|---|---|---|

| 6b | N-(p-tolyl)benzamide | Benzoic acid, Thionyl chloride, p-toluidine | 80% nanobioletters.com |

| 6c | N-(4-bromophenyl)benzamide | Benzoic acid, Thionyl chloride, 4-bromoaniline | 72% nanobioletters.com |

Synthesis of 1,3-Oxazol-5(4H)-one Derivatives

The 1,3-oxazol-5(4H)-one ring is a significant heterocyclic scaffold found in various biologically active molecules. nih.govnih.gov The synthesis of these derivatives often utilizes benzoic acid as a precursor, typically through the formation of an N-acylamino acid intermediate. crpsonline.com

The classical method for preparing 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-ones is the Erlenmeyer-Plöchl azlactone synthesis. crpsonline.comresearchgate.net This process begins with the synthesis of benzoyl glycine (B1666218) (hippuric acid) from benzoic acid. nih.govcrpsonline.com This is achieved by reacting glycine with benzoyl chloride (derived from benzoic acid) in a basic solution, such as aqueous sodium hydroxide. nih.govcrpsonline.com

The resulting hippuric acid derivative is then heated with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. crpsonline.comresearchgate.net This step results in a cyclization and condensation reaction, where the hippuric acid forms the 2-phenyl-oxazol-5-one ring, which then condenses with the aldehyde to create the exocyclic double bond at the 4-position. nih.govcrpsonline.com This method provides a reliable pathway to a wide range of substituted oxazolone (B7731731) derivatives for further chemical and biological investigation. nih.gov

Acylation Reactions with Substituted Benzene-Derived Compounds

The synthesis of complex aromatic compounds, such as the benzoic acid derivatives under discussion, often relies on foundational reactions like the Friedel-Crafts acylation. numberanalytics.comvedantu.com This type of reaction introduces an acyl group (RCO-) into an aromatic ring, a critical step for building more complex molecular architectures. numberanalytics.comlibretexts.org The process typically involves reacting an aromatic compound, like a benzene derivative, with an acylating agent such as an acyl chloride (RCOCl) or an acid anhydride, in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). libretexts.orgnih.gov

The electrophile, RCO+, is generated through the interaction between the acylating agent and the catalyst. libretexts.org This electrophile then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form an aryl ketone. numberanalytics.comlibretexts.org The efficiency and outcome of the reaction are influenced by factors such as the nature of the substituents on the benzene ring, the choice of catalyst, reaction temperature, and the ratio of reactants. numberanalytics.comnih.gov For instance, electron-rich aromatic compounds are more reactive, while electron-poor ones may not react at all. nih.gov This strategic introduction of a ketone is pivotal, as the ketone group can direct subsequent substitutions on the aromatic ring or be further modified, such as being reduced to an alkyl group. masterorganicchemistry.com

Synthesis of Multitarget Acetylcholinesterase and Carbonic Anhydrase Inhibitors (e.g., Tetrahydroisoquinolynyl-benzoic acid derivatives 6a-g)

Derivative 6b is part of a series of compounds (6a-g) designed as dual inhibitors of two key enzymes: acetylcholinesterase (AChE) and carbonic anhydrase (CA). anadolu.edu.tr The development of inhibitors that can act on multiple targets simultaneously is a significant strategy in medicinal chemistry. nih.govtubitak.gov.tr The synthesis of these complex molecules involves a multi-step process. google.com

The general synthetic pathway for the tetrahydroisoquinolynyl-benzoic acid derivatives 6a-g, including 6b, involves the coupling of two primary molecular fragments. The first fragment is a substituted 4-aminobenzoic acid ester, and the second is the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold. The synthesis of these inhibitors is designed to explore how different substituents on the benzoic acid portion of the molecule affect its inhibitory activity against both AChE and CA. nih.gov

Integration of Methylene-Aminobenzoic Acid and Tetrahydroisoquinolynyl Scaffolds

The key step in the synthesis of derivative 6b and its analogs is the covalent linkage of the methylene-aminobenzoic acid and the 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) scaffolds. This is achieved through a specific chemical reaction that forms a new bond connecting the two building blocks.

The synthesis begins with ethyl 4-aminobenzoate, which is first reacted with formaldehyde (B43269) in the presence of an acid catalyst. This reaction forms a reactive intermediate. Subsequently, this intermediate is coupled with 6,7-dimethoxy-3,4-dihydroisoquinoline. The final step involves the hydrolysis of the ester group on the benzoic acid moiety to yield the final carboxylic acid product, such as 4-(((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)amino)benzoic acid (Derivative 6b). This synthetic strategy allows for the creation of a library of related compounds by varying the starting materials. anadolu.edu.tr

Methodologies for Structural Confirmation of Benzoic Acid Derivatives

Confirming the chemical structure of newly synthesized compounds like derivative 6b is essential. This is accomplished using a combination of modern analytical techniques that provide detailed information about the molecule's atomic composition and connectivity.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are fundamental for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed.

¹H NMR provides information about the number of different types of protons in a molecule and their chemical environments.

¹³C NMR reveals the number and types of carbon atoms in the structure. spectrabase.com

Mass Spectrometry determines the molecular weight and elemental composition of the compound. mdpi.com

IR Spectroscopy is used to identify the presence of specific functional groups within the molecule.

For the series of synthesized benzoic acid derivatives, including 6b, these techniques collectively confirm that the desired chemical transformations have occurred and that the final product has the expected structure. nih.gov

Table 1: Representative Spectroscopic Data for a Tetrahydroisoquinolynyl-benzoic acid derivative

| Technique | Observation | Interpretation |

| ¹H NMR | Signals in the aromatic region (δ 6.5-8.0 ppm), singlets for methoxy (B1213986) groups (around δ 3.8 ppm), and signals for aliphatic protons in the tetrahydroisoquinoline and linker regions. | Confirms the presence of both the benzoic acid and tetrahydroisoquinoline scaffolds and the methylene linker. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons (around 55-56 ppm), and aliphatic carbons. The carboxyl carbon appears at a characteristic downfield shift (>165 ppm). spectrabase.com | Provides a complete carbon map of the molecule, confirming the carbon skeleton. |

| HRMS | The measured molecular ion peak corresponds to the calculated exact mass of the chemical formula (e.g., C₁₈H₁₉NO₄ for a related structure). spectrabase.com | Confirms the elemental composition and molecular weight of the synthesized compound. |

X-ray Crystallography for Ligand-Receptor Complex Structures

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov In drug design, it is invaluable for visualizing how a ligand, such as derivative 6b, binds to its biological target, like an enzyme active site. nih.govrsc.org By co-crystallizing the inhibitor with its target enzyme (AChE or CA), researchers can obtain a detailed atomic-level picture of the ligand-receptor complex.

This structural information reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions—that are responsible for the inhibitor's binding affinity and selectivity. nih.govresearchgate.net For example, understanding how the sulfamoyl group of some inhibitors interacts with the zinc ion in the active site of carbonic anhydrase is crucial for designing more potent and selective drugs. nih.govresearchgate.net Although a crystal structure for derivative 6b specifically might not be available, the analysis of crystal structures of similar inhibitors bound to CA and AChE provides critical insights that guide the rational design of new and improved dual-target agents. tubitak.gov.trnih.gov

Structure Activity Relationship Sar Studies of Benzoic Acid Derivatives, Including Deriv. 6b

General Principles of SAR in Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is intricately linked to their chemical structure. The core components—the aromatic ring, the carboxylic acid group, and any linking chains—can all be modified to modulate activity, a principle fundamental to medicinal chemistry.

Substituents on the aromatic ring of benzoic acid can dramatically alter the molecule's electronic properties, which in turn influences its biological activity. These effects are broadly categorized as inductive and resonance effects. libretexts.org

Inductive Effects : Most substituents, being more electronegative than hydrogen, exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. libretexts.org

Resonance (Conjugative) Effects : Substituents with non-bonding electron pairs (like -OH, -NH2, -OR) can donate electron density to the aromatic ring through p-π conjugation. Conversely, groups with polar multiple bonds (like -NO2, -CN) can withdraw electrons from the ring via conjugation. libretexts.org

The net effect of a substituent is a combination of these two factors. For instance, electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) generally increase the rate of electrophilic substitution by activating the ring. libretexts.org In contrast, strong electron-withdrawing groups such as a nitro group (-NO2) significantly decrease the ring's reactivity. libretexts.org

The nature and position of these substituents are critical for specific biological activities.

Antioxidant Activity : The antioxidant capacity of benzoic acid derivatives is enhanced by the presence of electron-donating groups. For example, the addition of methoxy groups or a catechol (dihydroxy) structure substantially increases antioxidant activity by stabilizing the resulting phenoxyl radical. acs.org Studies comparing various substituted benzoic acids found the order of effectiveness to be p-hydroxydimethoxy > dihydroxy > p-hydroxymethoxy > p-hydroxy. acs.org

Antifungal Activity : In some contexts, electron-withdrawing groups are beneficial. The presence of such groups on the phenyl ring of cinnamic acid derivatives, which share the benzoic acid core, has been shown to enhance antifungal activity. mdpi.com

Antisickling Activity : Research into benzoic acid derivatives for treating sickle cell anemia has shown that strong electron-donating groups attached to the benzene (B151609) ring, combined with average lipophilicity, are key features for potent activity. iomcworld.com

The following table summarizes the influence of various substituents on the biological activities of benzoic acid derivatives.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity| Substituent Type | Example Groups | General Electronic Effect | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Electron-Donating | -OH, -OCH3, -NH2 | Ring Activation | Increases antioxidant and antisickling activity. | acs.orgiomcworld.com |

| Electron-Withdrawing | -NO2, -CN, Halogens | Ring Deactivation | Can enhance antifungal activity. | mdpi.com |

The carboxylic acid group is a crucial functional group in the pharmacophore of many drugs, including over 450 marketed medications. acs.orgnih.gov Its acidity and ability to form strong electrostatic and hydrogen bond interactions are often key to a drug's binding to its biological target. nih.gov However, the carboxylate moiety can also present challenges, such as limited metabolic stability, poor membrane permeability, and potential toxicity issues. acs.orgnih.gov

In many bioactive molecules, a linker or spacer connects the core pharmacophore (like the substituted benzoic acid) to another molecular fragment. The nature, length, and rigidity of this linker are critical for correctly orienting the different parts of the molecule to ensure optimal interaction with the biological target.

For instance, in certain retinoidal benzoic acid derivatives, an amide bond serves as a linker to properly position two benzene rings relative to each other. The specific conformation enforced by this linker is essential for activity; any substitution that alters this conformation can lead to a loss of biological function. scilit.com

In the design of divalent ligands that bind to two sites on a target protein, rigid spacers are often employed. The construction of spacers using building blocks like amino propynyl (B12738560) benzoic acid allows for precise control over the distance and orientation between the two binding moieties, leading to high-affinity interactions. nih.gov In some retinoids, a meta-substituted aromatic ring can act as a bridge, providing a specific scaffold for drug development. nih.gov The flexibility of the linker is also a key determinant of activity. Studies on diphenylamine-based retinoids showed that cinnamic acid derivatives (with a more rigid ethenyl linker) acted as agonists, while the more flexible phenylpropionic acid derivatives acted as synergistic agents. nih.gov

SAR Specific to Benzoic Acid Derivative 6b in Different Research Contexts

Benzoic acid derivative 6b , also known as LGD1069 or Targretin, is a potent and selective agonist for the Retinoid X Receptor (RXR). Its structure features a tetramethyl-tetrahydronaphthyl group linked to a benzoic acid moiety via an ethenyl spacer. This specific arrangement is crucial for its high-affinity binding and activation of RXR.

LGD1069 is recognized as a full RXR agonist. nih.gov The structure-activity relationship for this class of molecules indicates that the nature of the core, the linker, and the acidic group all contribute to the degree of receptor activation. For instance, replacing the benzotriazole (B28993) core in related partial agonists with a benzimidazole (B57391) and introducing an amino group at the 2-position resulted in a full agonist, demonstrating the sensitivity of the receptor to small structural changes. nih.gov

The high selectivity of LGD1069 for RXR over other nuclear receptors, such as the retinoic acid receptors (RARs), is a key feature of its design. The structural determinants for this selectivity lie in the specific interactions the ligand makes within the RXR ligand-binding pocket (LBP).

Computational docking studies and SAR analyses of related compounds suggest that full RXR agonism is linked to a specific electrostatic attraction. This interaction occurs between the ligand and the α-carbonyl oxygen of asparagine-306 (Asn306) located in helix 4 of the RXR receptor. nih.gov This stabilizing interaction helps to lock the receptor in its active conformation, which favors the recruitment of coactivator proteins necessary for gene transcription. nih.gov The pentamethyl-tetrahydronaphthyl "head" group fits snugly into the hydrophobic pocket of the RXR LBP, while the benzoic acid "tail" engages in critical hydrogen bonding interactions. The ethenyl linker maintains the precise distance and geometry required for these optimal interactions, contributing to both the potency and selectivity of LGD1069 as an RXR agonist.

SAR for Retinoid X Receptor (RXR) Agonism of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid (6b/LGD1069)

Impact of Functional Group Addition on Tetrahydronaphthalene Moiety

Research into the structure-activity relationships of naphthalene (B1677914) derivatives has shown that the biological activity is significantly influenced by various physicochemical parameters. In a study on the ciliate Tetrahymena pyriformis, the toxicity of 22 naphthalene derivatives was analyzed. The analysis revealed that hydrogen acceptance, hydrophobic character (π), and electronic properties (both polar and resonance effects) of the substituents were key determinants of the compound's biological response. nih.gov Specifically, the hydrogen acceptance and hydrophobicity accounted for 71% of the variability in the biological activity observed. nih.gov While a specific benzoic acid derivative "6b" with a tetrahydronaphthalene moiety was not detailed in the available literature, this foundational SAR data on naphthalene highlights the importance of substituent properties for biological activity.

SAR for Antimicrobial Activity of Amoxicillin-p-methoxybenzoic acid (6b)

In the effort to combat increasing bacterial resistance, hybrid molecules combining existing antibiotics with other chemical moieties have been designed. One such series of compounds links amoxicillin (B794) with derivatives of benzoic acid through a methylene (B1212753) bridge, creating a diester structure. nih.govresearchgate.net

Role of Diester Structure in Enhancing Activity

The synthesis of hybrid molecules with a diester structure, connecting amoxicillin and benzoic acid derivatives, has been shown to improve the antimicrobial activity against certain bacterial strains. nih.govresearchgate.net This chemical linkage is a key structural feature designed to create novel compounds with potentially enhanced efficacy. These hybrids have demonstrated good activity against both Gram-positive and Gram-negative bacteria in vitro. nih.govresearchgate.net The rationale behind this approach is to prepare new molecules by chemically bonding different pharmacophores to investigate their activity against both drug-sensitive and drug-resistant pathogens. nih.govresearchgate.net

Comparison with Other Amoxicillin-Benzoic Acid Hybrids

Within a series of these hybrid molecules, the specific benzoic acid derivative used significantly impacts the antimicrobial profile. For instance, the compound amoxicillin-p-methoxybenzoic acid (designated as 6b in the study) was found to have the most potent antibacterial activity in vivo, with an ED₅₀ of 13.2496 μg/ml. nih.govresearchgate.net In comparison, another derivative, amoxicillin-p-nitrobenzoic acid (6d), showed strong activity against Salmonella species and had better in vitro activity against methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 64 μg/ml, which was superior to the reference drug amoxicillin (MIC = 128 μg/ml). nih.govresearchgate.net This demonstrates that substitutions on the benzoic acid ring, such as a methoxy group (in 6b) or a nitro group (in 6d), fine-tune the activity spectrum and potency of the hybrid molecule. nih.govresearchgate.net

Table 1: In Vivo and In Vitro Activity of Amoxicillin-Benzoic Acid Hybrids

| Compound | Designation | Key Finding |

|---|---|---|

| Amoxicillin-p-methoxybenzoic acid | 6b | Best in vivo antibacterial activity (ED₅₀ = 13.2496 µg/ml) nih.govresearchgate.net |

| Amoxicillin-p-nitrobenzoic acid | 6d | Good activity against Salmonella; better than amoxicillin against MRSA in vitro (MIC = 64 µg/ml) nih.govresearchgate.net |

SAR for Antimicrobial Activity of N-Benzamide Compound 6b

Benzamide (B126) derivatives are recognized for a wide array of pharmacological effects, including antimicrobial activities. nanobioletters.com A study focused on the synthesis and antibacterial evaluation of several N-benzamide compounds identified a derivative, N-p-tolylbenzamide, as compound 6b. nanobioletters.com

Effects of Substituted Amines

The nature of the substituted amine in N-benzamide derivatives plays a crucial role in their antimicrobial efficacy. In the aforementioned study, compound 6b (N-p-tolylbenzamide) demonstrated notable activity against E. coli, with a 24 mm zone of inhibition and a MIC value of 3.12 μg/mL. nanobioletters.com Another compound, 6c (N-(4-bromophenyl)benzamide), showed better activity against B. subtilis with the same zone of inhibition and a MIC of 6.25 μg/mL. nanobioletters.com This suggests that the substituent on the phenyl ring of the amine portion dictates the spectrum of antibacterial action. The study synthesized a total of 12 benzamide compounds, with derivatives 5a, 6b, and 6c showing the most promising antibacterial results. nanobioletters.com

Table 2: Antimicrobial Activity of N-Benzamide Derivatives

| Compound | Designation | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|---|

| N-p-tolylbenzamide | 6b | E. coli | 24 | 3.12 nanobioletters.com |

SAR for Antimicrobial Activity of 1,3-Oxazole Compound 6b

The 1,3-oxazole ring is a core component of many pharmacologically active compounds. While a specific study detailing a 1,3-oxazole compound designated as "6b" with extensive SAR was not found in the search results, a broader review of related oxadiazole derivatives provides valuable insights. The 1,3,4-oxadiazole (B1194373) ring, a bioisostere of esters and amides, is a key feature in many compounds with antimicrobial properties. nih.govresearchgate.net

Structure-activity relationship studies on aryl-1,3,4-oxadiazole derivatives have demonstrated significant antibacterial activity. For example, a series of benzothiazepine (B8601423) and benzodiazepine (B76468) derivatives of aryl-1,3,4-oxadiazole were synthesized and tested, with the most active compounds proving to be more potent than ampicillin (B1664943) against P. aeruginosa and S. aureus. nih.gov Another series of aryl-1,3,4-oxadiazole-benzothiazole derivatives showed that a compound featuring a thiol moiety had comparable activity to amoxicillin against several Gram-positive bacteria. nih.gov These findings underscore the importance of the substituents attached to the core oxadiazole ring in determining the antimicrobial potency and spectrum.

Influence of Substituents on Benzene Ring

The nature and position of substituents on the benzene ring of benzoic acid derivatives play a pivotal role in determining their biological activity. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can profoundly impact the acidity and reactivity of the entire molecule.

Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) groups, tend to increase the acidity of benzoic acid. libretexts.org This is because they stabilize the resulting carboxylate anion through an inductive effect, pulling electron density away from the carboxylic acid group. libretexts.orgslideshare.net Conversely, electron-donating groups, like methoxy (-OCH3) and amino (-NH2) groups, decrease acidity by destabilizing the carboxylate anion. libretexts.orgnih.gov

The position of the substituent also matters. For instance, ortho-substituents, regardless of their electronic nature, generally increase the acid strength of benzoic acid, a phenomenon known as the "ortho-effect." libretexts.org This is thought to be a combination of steric and electronic factors. libretexts.org

These modifications to the benzene ring have been shown to influence a variety of biological activities, including antimicrobial and anti-sickling properties. For example, studies have shown that strong electron-donating groups on the benzene ring are a key feature for potent anti-sickling activity in benzoic acid derivatives. iomcworld.com

SAR for Multitarget Acetylcholinesterase and Carbonic Anhydrase Inhibition (e.g., Tetrahydroisoquinolynyl-benzoic acid derivatives 6a-g)

In the quest for more effective treatments for Alzheimer's disease, researchers have focused on developing multitarget drugs that can simultaneously inhibit both acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). sci-hub.senih.gov A novel series of tetrahydroisoquinolynyl-benzoic acid derivatives, designated 6a-g, has been synthesized and evaluated for this dual inhibitory activity. sci-hub.senih.gov The core concept was to merge the benzoic acid and tetrahydroisoquinolynyl scaffolds to create potent inhibitors. sci-hub.se

Identification of Promising Derivatives within the Series (e.g., 6c, 6e, 6f)

Within the series of tetrahydroisoquinolynyl-benzoic acid derivatives, compounds 6c , 6e , and 6f have emerged as particularly promising candidates due to their potent multifunctional inhibition of hCA I, hCA II, and AChE. sci-hub.senih.gov

Derivative 6c , which features a 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione substituent, demonstrated a KI value of 33.00 ± 0.29 nM against hCA I. sci-hub.senih.gov

Derivative 6e , with a cyclohexanone (B45756) substituent, exhibited a KI value of 18.78 ± 0.09 nM. sci-hub.senih.gov

Derivative 6f , containing a 2,2-dimethyl-1,3-dioxan-4-one substituent, was identified as the most potent inhibitor in this series, with a KI value of 13.62 ± 0.21 nM. sci-hub.senih.gov

The inhibitory concentrations (IC50) for these derivatives against hCA I ranged from 20.10 ± 0.46 to 56.74 ± 1.70 nM. sci-hub.se

Correlation of Structural Features with Inhibitory Potency

The varying inhibitory potencies of the derivatives 6a-g can be directly linked to their distinct structural features. The substituents attached to the benzoic acid moiety play a crucial role in the binding affinity to the active sites of both AChE and CAs.

The superior performance of derivatives 6c , 6e , and 6f suggests that the specific size, shape, and electronic properties of their respective substituents are optimal for interacting with key residues within the enzymatic pockets. For example, the presence of cyclic and heterocyclic structures, as seen in these promising derivatives, appears to enhance the inhibitory activity.

In silico molecular docking studies have been employed to further elucidate these structure-activity relationships. sci-hub.senih.gov These computational models help to visualize the binding modes of the inhibitors and identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their potency. The validation of these in silico predictions through in vitro enzymatic assays provides a robust understanding of the SAR for this class of compounds. sci-hub.senih.gov

Mechanistic Investigations of Benzoic Acid Derivatives, Including Deriv. 6b

Specific Mechanistic Studies on Benzoic Acid Derivative 6b

The benzoic acid derivative 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid, commonly known as LGD1069 or Bexarotene (B63655), is a potent and selective agonist for the Retinoid X Receptors (RXRs). It binds with high affinity to the RXR subtypes α, β, and γ, while showing minimal affinity for Retinoic Acid Receptors (RARs).

The agonistic action of LGD1069 on RXRs initiates a cascade of molecular events that underlie its therapeutic effects, particularly in cancer. RXRs function as ligand-inducible transcription factors. Upon binding LGD1069, the RXR undergoes a conformational change that promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated receptor complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes.

This binding modulates the transcription of genes involved in critical cellular processes, including:

Cell Proliferation and Differentiation: LGD1069 can inhibit the growth and induce differentiation of various cancer cells.

Apoptosis: It can promote programmed cell death in tumor cells.

Angiogenesis and Metastasis: LGD1069 has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis. It achieves this through both direct effects on endothelial cell growth and indirect effects by decreasing the secretion of angiogenic factors and matrix metalloproteinases (MMPs) from tumor cells, while increasing the production of their inhibitors (TIMPs). In vitro studies have confirmed that LGD1069 can attenuate tumor cell motility and invasion.

The table below summarizes the binding affinity of LGD1069 for RXR subtypes.

| Receptor Subtype | EC50 (nM) |

| RXRα | 33 |

| RXRβ | 24 |

| RXRγ | 25 |

| RARs | >10000 |

The selective and potent agonism of LGD1069 at RXRs, without significantly activating RARs, forms the basis of its distinct pharmacological profile and its application as a targeted therapeutic agent.

Table of Compound Names

| Trivial Name / Abbreviation | Chemical Name |

| Deriv. 6b / LGD1069 / Bexarotene | 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid |

| p-ABA | p-Aminobenzoic acid |

| BANA | (E)-4-(2-nitrovinyl) benzoic acid |

| Gallic Acid | 3,4,5-trihydroxybenzoic acid |

| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid |

| Syringic Acid | 4-hydroxy-3,5-dimethoxybenzoic acid |

| Protocatechuic Acid | 3,4-dihydroxybenzoic acid |

| 4-(acetylamino)-3-guanidinobenzoic acid | 4-(acetylamino)-3-guanidinobenzoic acid |

Mechanistic Insights into Antimicrobial Activity of Benzoic Acid Derivative 6b (Amoxicillin-p-methoxybenzoic acid 6b, N-Benzamide 6b, 1,3-Oxazole 6b)

The antimicrobial properties of benzoic acid derivative 6b have been a significant area of investigation, with studies focusing on its efficacy against a range of pathogenic bacteria.

Hybrid molecules of amoxicillin (B794) and benzoic acid derivatives, including amoxicillin-p-methoxybenzoic acid (6b), have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov These synthesized compounds demonstrated good in vitro activity against strains such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Escherichia coli, and various Salmonella species. researchgate.netnih.gov Specifically, the hybridization of amoxicillin with benzoic acid derivatives was shown to enhance the activity against Salmonella species and even improve efficacy against MRSA. researchgate.netnih.gov

In a separate study, N-Benzamide derivatives were synthesized and tested for their antibacterial activity. nanobioletters.com Compound 6b in this series, identified as N-p-tolylbenzamide, exhibited notable activity against E. coli and B. subtilis. nanobioletters.com The antibacterial activity was determined by measuring the diameter of the inhibition zone. nanobioletters.com

The following table summarizes the bacterial strains tested against benzoic acid derivative 6b and its related forms:

Table 1: Bacterial Strains Investigated in In Vitro Studies of Benzoic Acid Derivative 6b and its Analogs

| Compound Name | Bacterial Strain | Finding | Reference |

|---|---|---|---|

| Amoxicillin-p-methoxybenzoic acid 6b | Staphylococcus aureus (MRSA 11) | Good activity observed. | researchgate.netnih.gov |

| Amoxicillin-p-methoxybenzoic acid 6b | Escherichia coli ATCC 25922 | Good activity observed. | researchgate.netnih.gov |

| Amoxicillin-p-methoxybenzoic acid 6b | Salmonella LS677, GD836, GD828, GD3625 | Good activity observed, with improved activity over amoxicillin. | researchgate.netnih.gov |

| N-Benzamide 6b (N-p-tolylbenzamide) | Escherichia coli | Showed good activity with a 24 mm zone of inhibition. | nanobioletters.com |

| N-Benzamide 6b (N-p-tolylbenzamide) | Bacillus subtilis | Showed good activity with a 24 mm zone of inhibition. | nanobioletters.com |

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For the N-Benzamide derivative 6b (N-p-tolylbenzamide), the MIC value against E. coli was determined to be 3.12 µg/mL, and against B. subtilis, it was 6.25 µg/mL. nanobioletters.com In another study focusing on amoxicillin hybrids, while specific MIC values for compound 6b were not detailed for all tested strains, it was noted that a related compound, amoxicillin-p-nitrobenzoic acid (6d), showed a better MIC against MRSA (64 μg/ml) than the reference drug amoxicillin (128 μg/ml). researchgate.netnih.gov This suggests that the benzoic acid moiety can significantly enhance the antibacterial efficacy.

The table below presents the available MIC data for N-Benzamide 6b:

Table 2: Minimum Inhibitory Concentrations (MIC) of N-Benzamide 6b

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 3.12 | nanobioletters.com |

| Bacillus subtilis | 6.25 | nanobioletters.com |

Biological Activities of Benzoic Acid Derivatives in Vitro and Pre Clinical Focus , Including Deriv. 6b

Antimicrobial Activities (In Vitro)

The antimicrobial potential of Benzoic Acid deriv. 6b has been explored, revealing a nuanced profile of activity against various microorganisms.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Initial qualitative screenings have indicated that this compound does not produce growth inhibition zones against tested bacterial strains. mdpi.com Further quantitative analysis using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) revealed that this derivative has a low antimicrobial effect, with MIC values typically at or above 500 µg/mL. mdpi.com

In some studies, other related benzoic acid derivatives, such as amoxicillin-p-methoxybenzoic acid (also designated as 6b in a separate study), have shown in vivo antibacterial activity. researchgate.net Additionally, N-p-tolylbenzamide (referred to as 6b in another context) has demonstrated activity against E. coli and B. subtilis with a 24 mm zone of inhibition and MIC values of 3.12 and 6.25 μg/mL, respectively. nanobioletters.com However, for the 1,3-oxazole derivative 6b, which is the focus of this article, such potent activity has not been observed. mdpi.com It is also noteworthy that this derivative did not show any interference with the development of microbial biofilms on inert substrates within the tested concentration range. mdpi.com

Antifungal Efficacy

Similar to its antibacterial profile, this compound has not demonstrated significant antifungal activity in in vitro tests. mdpi.com Qualitative and quantitative screenings did not show notable inhibition of fungal growth. mdpi.com Furthermore, the compound did not exhibit any antibiofilm activity against the pathogenic yeast Candida albicans 393. mdpi.com

Antiviral Properties (e.g., against SARS-CoV-2 protease)

While various benzoic acid derivatives have been investigated for their potential antiviral effects, including against the SARS-CoV-2 main protease, specific data on the antiviral properties of the 1,3-oxazole derivative 6b is not currently available. mdpi.com Research on other benzoic acid derivatives suggests that the presence of certain structural features like phenyl rings and hydroxyl groups may contribute to antiviral efficacy. mdpi.com

Mechanisms of Action (Cellular/Molecular Level)

The general mechanism of antimicrobial action for benzoic acid and its derivatives often involves the disruption of the microbial cell's pH balance. ijcrt.orgresearchgate.net The lipophilic nature of these compounds allows them to penetrate the cell membrane. Once inside, they can lower the intracellular pH, leading to the inhibition of essential metabolic processes and ultimately hindering microbial growth. ijcrt.orgresearchgate.net However, due to the observed low antimicrobial activity of this compound, its specific molecular mechanism of action has not been a primary focus of investigation. mdpi.com The transformation from its precursor, N-acyl-α-amino ketone 5b, to the 1,3-oxazole 6b, has been noted to lead to a decrease in antibacterial and antibiofilm activities. mdpi.com

Anti-Inflammatory Activities (In Vitro / Cellular Models)

In contrast to its limited antimicrobial profile, some benzoic acid derivatives have shown promise as anti-inflammatory agents. conicet.gov.artandfonline.comnih.gov

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)

Research on new benzoic acid derivatives isolated from Ilex kaushue has shown that these compounds can moderately suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide-induced RAW264 macrophage cells. tandfonline.comnih.gov These compounds demonstrated inhibitory ratios of approximately 50% or higher at concentrations ranging from 25–100 µM, without causing cell cytotoxicity. tandfonline.comnih.gov While this indicates a potential anti-inflammatory pathway for certain benzoic acid derivatives, specific studies on the effect of the 1,3-oxazole derivative 6b on TNF-α production are not available.

Inhibition of Key Enzymes in Inflammatory Pathways (e.g., sPLA2, COX)

Benzoic acid derivatives have been investigated for their potential to inhibit key enzymes in inflammatory pathways, such as secretory phospholipase A2 (sPLA2) and cyclooxygenase (COX). nih.govresearchgate.netnih.gov These enzymes are critical mediators in the production of pro-inflammatory molecules.

In one study, a series of benzoic acid derivatives were evaluated for their ability to inhibit sPLA2. The results indicated that compounds like gallic acid, protocatechuic acid, and syringic acid are effective inhibitors of sPLA2, with IC50 values in the micromolar range. nih.govresearchgate.net Their inhibitory action suggests that the benzoic acid scaffold could be promising for developing new non-steroidal anti-inflammatory drugs. researchgate.net The order of sPLA2 inhibiting activity was determined to be: Gallic Acid > Protocatechuic Acid > Syringic Acid > Vanillic Acid > Aspirin (B1665792). researchgate.net

Furthermore, certain trifluoromethyl derivatives of salicylate, such as triflusal (B1683033) (2-acetoxy-4-trifluoromethyl-benzoic acid) and its metabolite HTB (2-hydroxy-4-trifluoromethylbenzoic acid), have shown potent inhibition of COX-2. nih.gov In bacterial lipopolysaccharide-activated human blood, triflusal and HTB inhibited COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production. nih.gov Notably, triflusal and HTB were also found to inhibit the expression of the COX-2 protein itself, a mechanism not observed with aspirin or sodium salicylate. nih.gov This dual action of inhibiting both enzyme activity and expression highlights the therapeutic potential of these derivatives in conditions where de novo COX-2 expression is a factor. nih.gov

| Compound Name | Target Enzyme | IC50 Value | Key Finding |

| Gallic Acid | sPLA2 | < 2 µM | Potent inhibitor of sPLA2. researchgate.net |

| Protocatechuic Acid (PCA) | sPLA2 | < 2 µM | Strong inhibitor of sPLA2. researchgate.net |

| Syringic Acid (SA) | sPLA2 | < 2 µM | Effective sPLA2 inhibitor. researchgate.net |

| Vanillic Acid (VA) | sPLA2 | 2-3 µM | Moderate inhibitor of sPLA2. researchgate.net |

| Triflusal | COX-2 | 0.16 mM | Inhibits COX-2 activity and expression. nih.gov |

| HTB | COX-2 | 0.39 mM | Inhibits COX-2 activity and expression. nih.gov |

Effects on Cellular Responses (e.g., apoptotic cell responses)

Several benzoic acid derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. This is a crucial mechanism for potential anticancer agents.

For instance, 3,4-dihydroxybenzoic acid (DHBA) has been shown to induce apoptosis in colorectal cancer cell lines (HCT-116 and HCT-15). nih.govresearchgate.net This apoptotic effect is mediated by an increase in reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.govtandfonline.com Furthermore, DHBA treatment led to an increase in the sub-G0-G1 cell population, which is indicative of apoptotic cells. nih.govnih.gov

In a separate study, two novel compounds, 4-(3,4,5-trimethoxyphenoxy) benzoic acid (compound 1) and its methyl derivative (compound 2), were found to induce apoptosis in MCF-7 and MDA-MB-486 breast cancer cells. iiarjournals.org The induction of apoptosis was confirmed by an observed increase in caspase-3 activity. iiarjournals.org When MCF-7 cells were treated with these compounds, their morphology changed significantly, providing further evidence of an apoptotic response. iiarjournals.org

Anticancer Potential (In Vitro / Cellular Models)

The anticancer potential of benzoic acid derivatives has been explored in various in vitro and cellular models, revealing their ability to interfere with cancer cell growth, proliferation, and differentiation. researchgate.netscite.ai

Induction of Differentiation in Leukemic Cells

Certain retinoidal benzoic acid derivatives have shown a remarkable capacity to induce differentiation in leukemia cells, a therapeutic strategy that aims to force cancer cells to mature into non-proliferating, specialized cells.

A notable example is the synthetic retinoid AM580, a stable benzoic derivative of retinoic acid. AM580 has been shown to be a powerful inducer of granulocytic maturation in the acute promyelocytic leukemia (APL)-derived cell line NB4, as well as in freshly isolated APL blasts. nih.gov It induces differentiation at concentrations 10- to 100-fold lower than all-trans retinoic acid (ATRA). nih.gov This potent effect is particularly observed in cells containing the PML-RARα fusion protein, which is characteristic of APL. nih.gov

Another study investigated a series of 3-alkyl and 3-alkoxy derivatives of (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]-benzoic acid (TTNPB). aacrjournals.org These compounds were tested for their ability to induce terminal differentiation in human HL-60 promyelocytic leukemia cells. aacrjournals.org Interestingly, the 3-methyl derivative of TTNPB was more active than all-trans-retinoic acid in the HL-60 assay, while TTNPB itself was less active. aacrjournals.org This highlights how small structural modifications can significantly impact the differentiation-inducing activity of these compounds. aacrjournals.orgnih.gov

Inhibition of Cell Growth and Proliferation

In addition to inducing differentiation, benzoic acid derivatives can directly inhibit the growth and proliferation of various cancer cells.

Studies on 3,4-dihydroxybenzoic acid (DHBA) have shown that it retards the growth of cervical (HeLa and SiHa) and colorectal (HCT-116 and HCT-15) cancer cell lines in a dose- and time-dependent manner. nih.govresearchgate.net In HCT-116 and HCT-15 cell lines, DHBA treatment reduced cell growth by 50% to 60%. nih.gov This growth inhibition is linked to the induction of cell cycle arrest at the G2/M phase. nih.govnih.gov

Similarly, 4-(3,4,5-trimethoxyphenoxy) benzoic acid and its methyl derivative significantly suppressed the cell viability of MCF-7 and MDA-MB-468 breast cancer cells. iiarjournals.org These compounds also demonstrated an ability to reduce the colony-forming ability of MCF-7 cells and induce cell-cycle arrest at the G2/M phase. iiarjournals.org A variety of other synthesized benzoic acid derivatives have also shown significant anticancer activity against cell lines such as K562 leukemia and various breast and colon cancer lines by inhibiting proliferation and inducing apoptosis. preprints.org

Specific Enzyme Inhibition Relevant to Cancer Pathways (e.g., HDAC8)

A key mechanism underlying the anticancer effects of some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.

Naturally occurring benzoic acid derivatives have been found to act as HDAC inhibitors. nih.govnih.govtandfonline.com For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent inhibitor of HDACs. nih.gov In vitro and ex vivo studies showed that DHBA significantly inhibited HDAC activity in colorectal cancer cell lines. nih.govresearchgate.net Specifically, DHBA treatment resulted in a 70% and 68% inhibition of HDAC activity in HCT-116 and HCT-15 cell lines, respectively. nih.gov This inhibition of HDACs is a key part of the mechanism through which DHBA exerts its anticancer effects, leading to cell growth inhibition and apoptosis. nih.govnih.govtandfonline.com The research suggests that the presence of free hydroxyl groups on the benzoic acid structure enhances HDAC inhibitory activity. nih.gov

Other Biological Activities (In Vitro)

Beyond their anti-inflammatory and anticancer properties, benzoic acid derivatives have been studied for other in vitro biological activities. For example, some derivatives have been investigated as potential multitarget inhibitors for conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase and carbonic anhydrase. sci-hub.senih.gov Additionally, certain derivatives have shown antimicrobial properties. rasayanjournal.co.in Another area of research has been their use as schistosomiasis vector controls, where they have demonstrated molluscicidal activity against snails that act as intermediate hosts for the parasite. mdpi.com

Trypanocidal Activity and Trans-Sialidase Inhibition

Chagas disease, or American trypanosomiasis, is a parasitic disease caused by the protozoan Trypanosoma cruzi (T. cruzi). The trans-sialidase (TcTS) enzyme of T. cruzi is a key factor in the parasite's ability to infect its host, making it a prime target for the development of new drugs. nih.govresearchgate.net Benzoic acid derivatives have emerged as a promising class of compounds for inhibiting this crucial enzyme and exhibiting trypanocidal (parasite-killing) activity. nih.govnih.gov

In a study aimed at identifying new trans-sialidase inhibitors, several benzoic acid derivatives were synthesized and evaluated. nih.gov The research highlighted that the design of these inhibitors often focuses on mimicking the structure of sialic acid, the natural substrate of the enzyme, by incorporating a negatively charged carboxylate group. nih.gov This approach led to the identification of several compounds with significant trypanocidal effects. nih.gov

Three compounds in particular, all containing a para-aminobenzoic acid structure, demonstrated more potent trypanocidal activity against two different strains of T. cruzi (NINOA and INC-5) than the currently used drugs, nifurtimox (B1683997) and benznidazole. nih.gov Specifically, the lysis concentration required to kill 50% of the parasite population (LC50) was less than 0.15 µM for the NINOA strain and less than 0.22 µM for the INC-5 strain. nih.gov

Further investigation into the structure-activity relationship revealed that the presence of a hydrophobic ethyl group, as seen in ethyl benzoate (B1203000) derivatives, increased the trypanocidal activity compared to their carboxylic acid precursors. nih.gov For instance, ethyl benzoate derivatives 14 (benzocaine), 15 , and 18 showed significant activity. nih.govresearchgate.net Compound 18 also exhibited a moderate inhibitory effect on the trans-sialidase enzyme, with a 47% inhibition rate. nih.govnih.gov

Interestingly, some compounds displayed high trypanocidal activity but low enzymatic inhibition, suggesting that their mechanism of action may not be solely through the inhibition of trans-sialidase. researchgate.net For example, while compounds with p/m-nitrobenzoic acid cores were found to be relevant for TcTS inhibition, p-aminobenzoate derivatives showed higher anti-parasitic activity through alternative mechanisms. researchgate.net

A structure-based virtual screening of a large chemical database identified 487 benzoic acid derivatives as potential trans-sialidase inhibitors with promising binding energies. nih.govbenthamscience.com From this screening, two lead compounds, V1 and V2 , were identified as potent inhibitors, with V1 showing an 87.6% inhibition of the enzyme. nih.govbenthamscience.com

The following table summarizes the trypanocidal activity of selected benzoic acid derivatives against two strains of T. cruzi.

| Compound | LC50 (µM) - NINOA Strain | LC50 (µM) - INC-5 Strain |

| 10 | 0.52 | 1.24 |

| 14 (Benzocaine) | <0.15 | <0.22 |

| 18 | <0.15 | <0.22 |

| 19 | 0.14 | 0.0008 |

| Nifurtimox | 0.21-0.29 | 0.62-0.68 |

| Benznidazole | 0.21-0.29 | 0.62-0.68 |

Data sourced from multiple studies. nih.gov

Anti-Sickling Properties

Sickle cell disease (SCD) is a genetic blood disorder characterized by abnormally shaped red blood cells. Certain benzoic acid derivatives have demonstrated the ability to reverse this sickling process in vitro, offering a potential avenue for therapeutic intervention. researchgate.net These compounds appear to exert their anti-sickling effects by interacting with hemoglobin and increasing its oxygen affinity.

Early research in the 1980s involved the design and synthesis of disubstituted benzoic acids with anti-sickling properties. Molecular modeling was used to strategically position functional groups on the benzoic acid scaffold to facilitate interaction with amino acid residues near the mutation site in sickle hemoglobin (HbS).

Quantitative structure-activity relationship (QSAR) studies have been employed to predict the anti-sickling activity of various benzoic acid derivatives. nih.gov These studies have shown that both the lipophilicity (pi constant) and the electronic properties (Hammett sigma constant) of the substituents on the benzene (B151609) ring are crucial for activity. nih.gov A key finding is that potent anti-sickling activity is associated with strong electron-donating groups attached to the benzene ring and an average level of lipophilicity. nih.gov

Several naturally occurring benzoic acid derivatives found in medicinal plants have been shown to possess anti-sickling properties. iomcworld.com These include compounds like p-hydroxybenzoic acid, vanillic acid, and syringic acid. For example, p-hydroxybenzoic acid has been used as a positive control in studies evaluating the anti-sickling potential of plant extracts. researchgate.net

The following table lists some benzoic acid derivatives that have been tested for their anti-sickling activity.

| Compound | Key Finding | Reference |

| p-hydroxybenzoic acid | Possesses anti-sickling properties and is used as a positive control in research. | researchgate.net |

| Vanillic acid | Exhibits anti-sickling activity in vitro. | |

| Syringic acid | Shows anti-sickling properties in vitro. | |

| p-toluic acid | Included in QSAR studies to predict anti-sickling activity. | nih.gov |

| p-chlorobenzoic acid | Included in QSAR studies to predict anti-sickling activity. | nih.gov |

Antioxidant Activity

Benzoic acid derivatives, particularly hydroxybenzoic acids, are recognized for their antioxidant properties. researchgate.net They belong to the larger group of phenolic compounds, which are known to scavenge free radicals and protect against oxidative damage to cellular components like lipids, proteins, and DNA. researchgate.net

The antioxidant capacity of benzoic acid derivatives is significantly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. researchgate.netacs.org Studies have shown that monohydroxybenzoic derivatives are particularly effective antioxidants. researchgate.net The position of the hydroxyl group relative to the carboxyl group is a critical determinant of activity, with compounds having hydroxyl groups in the ortho and para positions demonstrating the strongest antioxidant effects. researchgate.net

Computational studies have further elucidated the mechanisms behind the antioxidant activity of these compounds. scielo.org.zajournals.co.za The primary mechanism is believed to be hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. scielo.org.za The stability of the resulting phenoxyl radical is a key factor, and it is influenced by the presence of other substituents on the ring. acs.org

In a comparative study, the antioxidant activity of several benzoic acid derivatives was evaluated. acs.org The findings indicated that the antioxidant effectiveness followed the order: p-hydroxydimethoxy > dihydroxy > p-hydroxymethoxy > p-hydroxy. acs.org This suggests that the presence of multiple hydroxyl or methoxy (B1213986) groups enhances the antioxidant capacity.

Furthermore, research has shown that cinnamic acid derivatives are generally more potent antioxidants than their corresponding benzoic acid counterparts. acs.org The double bond in the side chain of cinnamic acids is thought to contribute to the stabilization of the radical formed after hydrogen donation. acs.org

Two new benzoic acid derivatives, 1-p-hydroxy benzoyl-3-palmitoyl glycerol (B35011) and 6'-p-hydroxy benzoyl daucosterol, isolated from the plant Cassia italica, have demonstrated significant antioxidant potential in DPPH assays. nih.gov

The table below presents a selection of benzoic acid derivatives and their relative antioxidant activities.

| Compound | Relative Antioxidant Capacity | Key Structural Feature |

| Gallic acid | High | Three hydroxyl groups |

| Protocatechuic acid | High | Two hydroxyl groups |

| Vanillic acid | Moderate | One hydroxyl and one methoxy group |

| Syringic acid | Moderate | One hydroxyl and two methoxy groups |

| p-hydroxybenzoic acid | Low | One hydroxyl group |

Relative antioxidant capacity is based on computational and experimental studies. acs.orgscielo.org.za

Integrin Antagonism (e.g., VLA-4 antagonists)

Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. The integrin known as Very Late Antigen-4 (VLA-4) is particularly important in mediating inflammatory responses. As such, antagonists of VLA-4 are being investigated as potential treatments for inflammatory diseases like asthma and multiple sclerosis. nih.govnih.govresearchgate.net

Several series of benzoic acid derivatives have been synthesized and identified as potent VLA-4 antagonists. nih.govnih.govresearchgate.net These compounds are designed to block the interaction of VLA-4 with its ligands, thereby preventing the adhesion and migration of inflammatory cells.

One study focused on optimizing a series of benzoic acid derivatives to improve their pharmacokinetic properties. nih.gov The introduction of a chlorine or bromine atom at the 3-position of the central benzene ring of the diphenylurea core structure led to significant improvements. nih.gov In particular, compound 12l emerged as a potent VLA-4 antagonist with an IC50 value of 0.51 nM, indicating very high inhibitory activity. nih.gov This compound also demonstrated good bioavailability in several animal models. nih.gov

Another research effort led to the development of 4-(pyrrolidinyl)methoxybenzoic acid derivatives as VLA-4 antagonists. nih.govjst.go.jpkisti.re.kr Optimization of this series, with a focus on balancing activity and lipophilicity for better cell permeability, resulted in the identification of compounds 15b and 15e . nih.govjst.go.jp Both compounds exhibited strong VLA-4 antagonism with an IC50 of 1.6 nM. nih.govjst.go.jp Furthermore, compound 15e showed efficacy in a murine asthma model when administered orally. nih.govjst.go.jp

The development of these VLA-4 antagonists has often been guided by peptidomimetics, which are molecules that mimic the structure of peptides. researchgate.net This approach has led to the discovery of highly potent compounds, although challenges such as poor oral availability have sometimes hindered their further development. researchgate.net

The following table summarizes the activity of some benzoic acid derivatives as VLA-4 antagonists.

| Compound | IC50 (nM) | Key Structural Feature |

| 12l | 0.51 | 3-chloro or 3-bromo substituted diphenylurea |

| 15b | 1.6 | 4-(pyrrolidinyl)methoxybenzoic acid derivative |

| 15e | 1.6 | 4-(pyrrolidinyl)methoxybenzoic acid derivative |

| 11b | 2.8 | trans-4-substituted cyclohexanecarboxylic acid derivative |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Computational Chemistry and Drug Design Applications for Benzoic Acid Derivatives

Molecular Docking Studies

While detailed molecular docking and dynamics studies for "Benzoic Acid deriv. 6b" are proposed as essential future work, the foundational predictions of its binding potential have been established through sophisticated computational screening. mdpi.com

Prediction of Binding Affinities with Biological Targets

The binding affinity of "this compound" has been indirectly but strongly predicted through a machine learning-based virtual screening study. In this research, the compound, also referred to as "benzoic acid inhibitor 6," emerged as the top candidate with a predictive value of 0.9992316 for activity against avian influenza A/H9N2. mdpi.com This high probability score is directly correlated with strong bonding characteristics, suggesting a high binding affinity for its biological target. mdpi.com The construction of the dataset used for the machine learning model also considered the binding affinities between known active ligands and decoy molecules. mdpi.comresearchgate.net

Analysis of Ligand-Protein Interactions and Binding Modes

Specific analyses of the ligand-protein interactions and the precise binding mode of "this compound" with its target protein have not yet been published. The primary study that identified this compound recommends that future research should include molecular docking and molecular dynamics simulations to elucidate these crucial details. mdpi.com Such studies would provide a three-dimensional visualization of how the compound fits into the binding site of the target protein and which specific amino acid residues it interacts with.

Virtual Screening for Identification of Active Compounds

"this compound" was identified through a comprehensive virtual screening campaign aimed at discovering novel antiviral compounds for avian influenza A/H9N2. mdpi.com This process utilized a ligand-based virtual screening approach, which involves data mining and classification modeling. mdpi.com The screening identified "this compound" as the most significant active compound candidate based on its high probability score as determined by the predictive model. mdpi.com

The following table summarizes the results of the virtual screening for the top candidate compounds.

| Compound Name | PubChem CID | SMILES | Predicted Activity Score |

| This compound | 506044 | CC(=O)Nc1c(N=C(N)N)cc(cc1N=C(N)N)C(=O)O | 0.99891996 |

| Laninamivir octanoate | 9847629 | CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O | 0.998871 |

Table 1: Top candidates identified from virtual screening. Data sourced from a study on predicting antiviral compounds. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

A form of advanced QSAR analysis was central to the identification of "this compound" as a potent antiviral candidate. Instead of traditional linear regression models, a more sophisticated machine learning approach was employed to model the structure-activity relationship.

Mathematical Modeling for Predicting Biological Activity

The biological activity of a library of compounds, including "this compound," was predicted using the XGBoost (Extreme Gradient Boosting) algorithm. mdpi.comresearchgate.net This powerful machine learning technique builds a predictive model by creating an ensemble of decision trees. The XGBoost model demonstrated superior performance in classifying compounds as active or inactive against the H9N2 virus when compared to other machine learning methods such as logistic regression, k-nearest neighbor analysis, support vector machine, multilayer perceptron, random forest, and gradient boosting. mdpi.comresearchgate.net

The performance of the XGBoost model is highlighted in the table below.

| Metric | XGBoost Model Score |

| Accuracy | 0.9686 |

| Sensitivity | 0.96 |

| Specificity | 0.9711 |

| Balanced Accuracy | 0.9656 |

| AUC/ROC Score | 0.9656 |

Table 2: Performance metrics of the XGBoost model used for virtual screening. mdpi.com

Correlation of Molecular Descriptors with Observed Effects

The predictive model was built by correlating molecular descriptors with the known activity of compounds. In this case, the molecular descriptors used were PubChem fingerprints, which are a collection of 881 binary values representing the presence or absence of specific chemical substructures and features within a molecule. mdpi.comresearchgate.net

The XGBoost algorithm was able to identify which of these 881 features were most influential in predicting antiviral activity. The analysis revealed that features with indices 379 and 688 were particularly dominant in the formation of the predictive model, indicating that the chemical moieties represented by these fingerprints are likely crucial for the antiviral effect. mdpi.com The high predicted activity of "this compound" is a direct consequence of its molecular fingerprint aligning with the features that the model identified as being most important for bioactivity. mdpi.com

Molecular Dynamics Simulations (Implicitly considered with docking/modeling)

While detailed molecular dynamics simulation studies specifically for this compound are not extensively available in the public domain, its initial identification and evaluation implicitly rely on computational docking which is often complemented by molecular dynamics simulations to understand the stability of ligand-protein interactions over time. Such simulations would provide insights into the dynamic behavior of the compound within the binding pocket of its target protein, revealing the flexibility of the compound and the receptor, and the role of solvent molecules in the binding event.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For a compound like this compound, a hypothetical pharmacophore model can be constructed based on its structural features, which are suggestive of its potential interactions with a biological target.

The key pharmacophoric features of this compound (3,5-dicarbamimidamido-4-acetamidobenzoic acid) would likely include:

Hydrogen Bond Donors: The guanidinium (B1211019) groups and the amide group present multiple hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen of the benzoic acid and the amide group can act as hydrogen bond acceptors.

Aromatic Ring: The central benzene (B151609) ring can participate in hydrophobic and aromatic stacking interactions.

Lead optimization strategies for this compound would aim to enhance its potency, selectivity, and pharmacokinetic properties. Based on the inferred pharmacophore, medicinal chemists could explore several modifications:

Modification of the Guanidinium Groups: The basicity and hydrogen bonding capacity of the guanidinium groups could be fine-tuned by substitution to optimize interactions with the target protein.

Alteration of the Acetamido Group: The acetamido group could be replaced with other substituents to explore the impact on binding affinity and selectivity. For instance, replacing the methyl group with larger or more electron-withdrawing groups could probe the steric and electronic requirements of the binding pocket.

These optimization strategies would be guided by iterative cycles of design, synthesis, and biological testing, informed by computational modeling to predict the impact of the chemical modifications.

In Silico Evaluation of Potential Mechanisms of Action and Target Identification

The potential therapeutic application of this compound has been highlighted through in silico screening studies, particularly in the context of antiviral drug discovery. A significant study utilized machine learning algorithms to predict compounds with potential activity against the Avian Influenza A/H9N2 virus. mdpi.comresearchgate.net